7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
7-[4-(1-benzofuran-2-carbonyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O4/c1-29-16-20(24-21(17-29)26(34)32(28-24)19-8-3-2-4-9-19)25(33)30-11-13-31(14-12-30)27(35)23-15-18-7-5-6-10-22(18)36-23/h2-10,15-17H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVXGFLNBNIEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 481.5 g/mol. The structure includes a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C27H23N5O4 |
| Molecular Weight | 481.5 g/mol |
| CAS Number | 1021209-78-8 |
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient for creating complex structures with high yields. Recent studies have suggested that MCRs can produce pyrazole derivatives with significant biological activity, including anti-inflammatory and anticancer properties .
Anticancer Activity
Research indicates that compounds related to pyrazolo[4,3-c]pyridine exhibit notable anticancer properties. For instance, similar benzofuran derivatives have shown significant inhibition rates against various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 0.12 μM against gastric cancer cells (SGC7901) and 2.75 μM against lung cancer cells (A549) .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Pyrazole derivatives have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds derived from similar structures exhibited MIC values ranging from 0.10 to 1.00 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ciprofloxacin .
Case Studies
- Anticancer Evaluation : A study on a series of benzofuran derivatives showed that certain substitutions led to enhanced anticancer activity against ovarian cancer cell lines, with significant growth inhibition observed at concentrations as low as 10 μM .
- Antimicrobial Screening : In another investigation, pyrazolo derivatives were screened against multiple bacterial strains using the broth microdilution method, revealing potent antibacterial activity comparable to established antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in the substituents attached to the piperazine moiety and the pyrazolo-pyridinone core. Below is a detailed comparison based on molecular features, synthesis routes, and inferred physicochemical properties:
Substituent Variations and Molecular Properties
Notes:
- Benzofuran vs.
- Halogen Effects: The 2-fluorophenyl substituent in increases electronegativity and metabolic stability, whereas the benzofuran group may improve binding affinity through hydrophobic interactions .
- Synthesis Routes: Multi-component reactions (e.g., one-pot syntheses in and ) are common for constructing pyrazolo-pyridine cores. The target compound’s piperazine-benzofuran linkage likely involves coupling reactions similar to those in and .
Inferred Physicochemical and Bioactivity Profiles
- Solubility: The benzofuran moiety may reduce aqueous solubility compared to the cyclopropane or furan derivatives due to increased hydrophobicity .
- Metabolic Stability: Fluorinated analogs (e.g., ) are typically more resistant to oxidative metabolism than benzofuran-containing compounds, which may undergo cytochrome P450-mediated oxidation .
Q & A
Q. What synthetic strategies are employed to construct the pyrazolo[4,3-c]pyridin-3(5H)-one core?
The pyrazolo-pyridinone core can be synthesized via cyclocondensation of 4-aminopyrazole-3-carbonitrile derivatives with carboximidate hydrochlorides under sealed-tube conditions (120°C, 2 hours). Ammonium acetate acts as a catalyst, yielding intermediates with ~70% efficiency. Subsequent alkylation with benzyl chlorides in acetonitrile/DMF (using K₂CO₃ as a base) introduces aryl substituents, though yields may drop to ~49% post-purification (TLC with CHCl₃/MeOH) . Microwave-assisted cyclization (e.g., using sulfuryl chloride and DMF) is also effective for analogous heterocycles, reducing reaction times .
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
- ¹H NMR : Essential for verifying proton environments (e.g., methyl groups at δ 2.35 ppm, aromatic protons at δ 7.29–7.37 ppm) .
- Elemental analysis : Validates empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .
- IR spectroscopy : Confirms carbonyl stretches (1650–1750 cm⁻¹) for benzofuran-2-carbonyl and piperazine-carboxyl groups .
- HPLC : Ensures purity (>95%) by detecting trace impurities in final products .
Advanced Research Questions
Q. How can coupling efficiency of the benzofuran-2-carbonyl-piperazine moiety be optimized?
Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the benzofuran-2-carboxylic acid, followed by reaction with piperazine derivatives in anhydrous DMF. Stirring at 0–5°C minimizes side reactions. Post-coupling, purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the amide product. Yields >85% are achievable when using stoichiometric control and high-purity reagents .
Q. How to resolve contradictions in pharmacological data across studies on similar pyrazolo-pyridine derivatives?
- In vitro assays : Standardize cell lines (e.g., HEK293 for kinase inhibition) and control for metabolic interference (e.g., cytochrome P450 activity) .
- Structural analogs : Compare substituent effects (e.g., 5-methyl vs. 5-chloro) on target binding using X-ray crystallography or docking studies .
- Dose-response curves : Address potency discrepancies by testing a wider concentration range (e.g., 1 nM–100 µM) and applying Hill slope analysis .
Q. What computational approaches predict the binding affinity of this compound to kinase targets?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1HCL) to model interactions between the benzofuran moiety and hydrophobic kinase pockets .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of hydrogen bonds between the pyridinone core and catalytic lysine residues.
- QSAR models : Train on pyrazolo-pyridine derivatives with known IC₅₀ values to correlate substituent electronegativity with inhibitory activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
